5-Hydroxynicotinic acid chemical properties and structure
5-Hydroxynicotinic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest in various scientific domains, including medicinal chemistry, metabolic studies, and materials science. Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group on a pyridine (B92270) ring, imparts unique properties that make it a versatile building block for the synthesis of novel compounds. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and known biological roles of 5-hydroxynicotinic acid. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its involvement in a key metabolic pathway.
Chemical Properties and Structure
5-Hydroxynicotinic acid is a white to off-white or yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Hydroxypyridine-3-carboxylic acid | [3] |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Melting Point | 299 °C | [4][5] |
| Boiling Point (Predicted) | 519.3 ± 35.0 °C | [4] |
| pKa (Predicted) | 2.08 ± 0.10 | [2] |
| Solubility | Soluble in water | [2] |
| Appearance | White to off-white to yellow solid | [1][4] |
| SMILES | C1=C(C=NC=C1O)C(=O)O | [2] |
| InChI | InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | [2] |
| CAS Number | 27828-71-3 | [2] |
Experimental Protocols
Synthesis of 5-Hydroxynicotinic Acid from 5-Bromonicotinic Acid
This protocol describes the synthesis of 5-hydroxynicotinic acid from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction.
Materials:
-
5-Bromonicotinic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Copper powder (Cu)
-
Sodium sulfide (B99878) hydrate (B1144303) (Na₂S·xH₂O)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.1 g (0.05 mol) of 5-bromonicotinic acid in 63 mL of water containing 10 g of NaOH.[4]
-
To this solution, add 3.1 g of copper(II) sulfate pentahydrate and 0.42 g of copper powder.[4]
-
Heat the reaction mixture to reflux with vigorous stirring for 30 hours.[4]
-
After cooling the mixture to room temperature, add 4.8 g of sodium sulfide hydrate and continue stirring overnight.[4]
-
Heat the mixture to 70 °C and filter to remove insoluble copper salts.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 3.
-
The precipitate of 5-hydroxynicotinic acid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from hot water.[3]
Purification by Recrystallization
Procedure:
-
Dissolve the crude 5-hydroxynicotinic acid in a minimum amount of boiling distilled water.[3]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.
Characterization
1H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-hydroxynicotinic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts for the aromatic protons will appear in the range of 7.5-8.5 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or acquire the spectrum using an ATR accessory.
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Analysis: The IR spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
Signaling and Metabolic Pathways
While specific signal transduction pathways directly modulated by 5-hydroxynicotinic acid are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors and related metabolic pathways. A significant area of research is its role in microbial metabolism. The following diagram illustrates the bacterial degradation pathway of nicotinic acid, which involves the formation of a hydroxylated intermediate, 6-hydroxynicotinic acid, a close isomer of the title compound. This pathway highlights a key biological context for the enzymatic processing of hydroxynicotinic acids.
Caption: Bacterial degradation pathway of nicotinic acid.
Biological and Pharmacological Roles
5-Hydroxynicotinic acid serves as a versatile precursor in the synthesis of various biologically active molecules.[6] Its derivatives have been investigated for several therapeutic applications. For instance, certain derivatives have demonstrated cardioprotective effects by reducing oxidative stress markers.[7] As a nicotinic acid analog, it is also utilized in studies investigating metabolic processes, particularly the mechanisms of enzymatic hydroxylation.[8] The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs aimed at developing new therapeutic agents.[6]
Conclusion
5-Hydroxynicotinic acid is a compound with well-defined chemical properties and a versatile structure that lends itself to a wide range of applications in research and development. This guide has provided a consolidated resource on its key characteristics, detailed methodologies for its synthesis and purification, and an insight into its role in metabolic pathways. For researchers in drug discovery and medicinal chemistry, 5-hydroxynicotinic acid represents a valuable building block with the potential for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial NAD Metabolism: Lessons from Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS # 27828-71-3, 5-Hydroxynicotinic acid, 5-Hydroxy-3-pyridinecarboxylic acid, 5-Hydroxypyridine-3-carboxylic acid - chemBlink [ww.chemblink.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. 5-Hydroxynicotinic acid | 27828-71-3 [chemicalbook.com]
